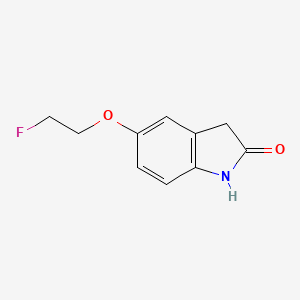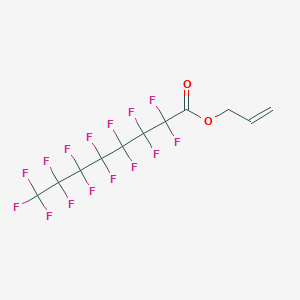
(E)-1,7-diphenylhept-1-ene-3,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,7-diphenylhept-1-ene-3,5-diol is an organic compound characterized by a heptene backbone with phenyl groups attached at the first and seventh positions, and hydroxyl groups at the third and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,7-diphenylhept-1-ene-3,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of a heptene backbone, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The hydroxyl groups are then introduced via hydroboration-oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and borane for the hydroboration step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of heptane derivatives with hydroxyl groups.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of phenyl and hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (E)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions. These interactions can influence biological pathways, such as the inhibition of oxidative stress and modulation of enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-diphenylheptane-3,5-diol: Lacks the double bond present in (E)-1,7-diphenylhept-1-ene-3,5-diol.
1,7-diphenylhept-1-ene-3,5-dione: Contains ketone groups instead of hydroxyl groups.
1,7-diphenylhept-1-ene-3,5-diol: A structural isomer with different stereochemistry.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and hydroxyl groups along with the presence of a double bond, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H22O2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(E)-1,7-diphenylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+ |
Clé InChI |
YSRHCYXKOMRFPK-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC(CC(/C=C/C2=CC=CC=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


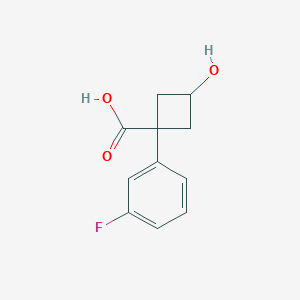
![5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)

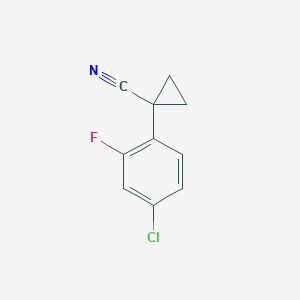
![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)
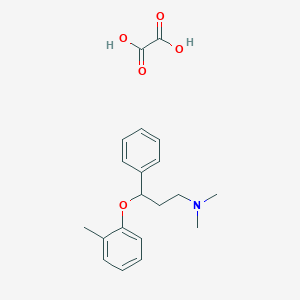
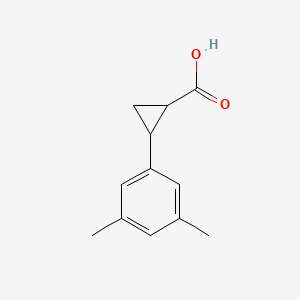
![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)

